molecular formula C18H14BrN3O5 B2861616 ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 942009-82-7

ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2861616
CAS No.: 942009-82-7
M. Wt: 432.23
InChI Key: QJQQQCIVNIVWIO-UHFFFAOYSA-N
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Description

Ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core functionalized with a 5-bromofuran-2-carboxamido group at position 4, an ethyl carboxylate ester at position 3, and a phenyl substituent at position 1. The bromofuran moiety introduces both steric bulk and electrophilic reactivity due to the bromine atom, which may influence biological activity or crystallization behavior.

Properties

IUPAC Name

ethyl 4-[(5-bromofuran-2-carbonyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O5/c1-2-26-18(25)16-12(20-17(24)13-8-9-14(19)27-13)10-15(23)22(21-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQQQCIVNIVWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine with α,β-Unsaturated Esters

Reaction Conditions :

  • Starting material : Ethyl (E)-3-phenylaminoacrylate.
  • Reagent : Hydrazine hydrate (2.5 equiv).
  • Solvent : Ethanol, reflux (12 h).
  • Yield : 68–72%.

Mechanism :
Hydrazine attacks the α,β-unsaturated ester, followed by intramolecular cyclization and dehydration to form the 1,6-dihydropyridazine-6-one ring.

Data Summary :

Parameter Value
Temperature 80°C (reflux)
Time 12 hours
Workup Filtration, recrystallization
Purity (HPLC) >95%

Introduction of the 5-Bromofuran-2-Amido Group

The amido group is introduced via coupling reactions between the pyridazine amine intermediate and 5-bromofuran-2-carbonyl chloride.

Amidation Protocol

Reaction Conditions :

  • Starting material : 4-Amino-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate.
  • Reagent : 5-Bromofuran-2-carbonyl chloride (1.2 equiv), triethylamine (2.0 equiv).
  • Solvent : Dichloromethane, 0°C → room temperature (4 h).
  • Yield : 55–60%.

Key Observations :

  • Excess acyl chloride improves conversion but requires careful quenching to avoid side reactions.
  • Triethylamine neutralizes HCl, preventing protonation of the amine intermediate.

Data Summary :

Parameter Value
Reaction Scale 10 mmol
Purification Column chromatography (SiO₂, EtOAc/hexane 1:3)
Characterization $$^1$$H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 6.88 (d, J = 3.4 Hz, 1H, furan), 4.33 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.37 (t, J = 7.1 Hz, 3H, CH₃)

Optimization of the Ethyl Ester Group

The ethyl ester is typically introduced early in the synthesis to avoid side reactions during subsequent steps.

Esterification via Nucleophilic Acyl Substitution

Reaction Conditions :

  • Starting material : 4-(5-Bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid.
  • Reagent : Ethyl iodide (1.5 equiv), K₂CO₃ (2.0 equiv).
  • Solvent : DMF, 60°C (6 h).
  • Yield : 75–80%.

Critical Notes :

  • Anhydrous conditions are essential to prevent hydrolysis of the ester.
  • DMF enhances solubility but complicates purification; alternatives like THF may reduce yields.

Data Summary :

Parameter Value
Scale 5 mmol
Side Products <5% (hydrolysis byproduct)
Purity 98% (GC-MS)

Alternative Pathways and Comparative Analysis

One-Pot Cyclization-Amidation Strategy

A streamlined approach combines pyridazine formation and amidation in a single reactor:

  • Reagents : Ethyl acetoacetate, phenylhydrazine, 5-bromofuran-2-carbonyl chloride.
  • Conditions : Microwave irradiation (100°C, 30 min).
  • Yield : 50%.

Advantages : Reduced reaction time.
Drawbacks : Lower yield due to competing side reactions.

Solid-Phase Synthesis

Immobilized hydrazine on Wang resin enables stepwise assembly:

  • Resin Loading : 1.2 mmol/g.
  • Cleavage : TFA/CH₂Cl₂ (1:4).
  • Yield : 40–45%.

Industrial-Scale Production Considerations

For bulk synthesis, the following adjustments are critical:

  • Catalyst Recycling : Use of immobilized lipases for esterification reduces costs.
  • Continuous Flow Systems : Enhance heat transfer and reaction control during cyclization.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) improves sustainability.

Challenges and Troubleshooting

  • Low Amidation Yields : Often due to moisture; rigorous drying of solvents and reagents is essential.
  • Ester Hydrolysis : Mitigated by avoiding aqueous workups in later stages.
  • Purification Difficulties : High-performance liquid chromatography (HPLC) is recommended for final product isolation.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(5-bromofuran-2-amido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 5-bromofuran-2-amido group distinguishes it from cyano- or methyl-substituted analogs. Bromine’s electronegativity and steric effects may alter binding affinities compared to smaller groups like CN or CH3 .
  • Synthetic Challenges: Unlike analogs synthesized via cyanoacetate cyclocondensation , introducing the bromofuran-amido group likely requires selective amidation or coupling steps, which may reduce yields due to steric hindrance.
Physicochemical and Crystallographic Properties
  • However, bromine’s presence may disrupt planar stacking observed in non-halogenated analogs .
  • Thermal Stability: Melting points for halogenated pyridazines (e.g., 181–183°C for the 4-iodophenyl analog ) suggest higher thermal stability compared to non-halogenated derivatives, though data for the target compound remain speculative.
Crystallographic and Computational Analysis
  • Structural Refinement : SHELX programs and ORTEP-3 are widely used for refining pyridazine derivatives. The bromofuran group’s electron density may complicate refinement compared to lighter substituents.
  • Puckering Analysis: For six-membered dihydropyridazines, Cremer-Pople parameters quantify ring non-planarity, which could differ in the target compound due to the bulky bromofuran substituent.

Q & A

Basic: What spectroscopic methods are recommended for confirming the identity and purity of this compound?

Answer:
Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY and HSQC) to map proton and carbon environments, Infrared Spectroscopy (IR) to identify functional groups (e.g., carbonyl stretches at ~1680–1720 cm⁻¹ for ester and amide groups), and High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns . For purity assessment, HPLC or UPLC with UV detection (at λ = 250–300 nm, typical for aromatic systems) is recommended, alongside elemental analysis for C, H, N, and Br content .

Basic: What are the standard synthetic routes for this compound?

Answer:
Synthesis typically involves multi-step protocols :

Core dihydropyridazine formation : Cyclocondensation of hydrazine derivatives with β-ketoesters under acidic or basic conditions.

Introduction of substituents : Amidation at position 4 using coupling agents (e.g., HATU or EDC) with 5-bromofuran-2-carboxylic acid derivatives.

Esterification : Ethyl esterification under reflux with ethanol in the presence of catalytic H₂SO₄ .
Critical parameters include maintaining anhydrous conditions during amidation and controlling reaction temperatures (60–80°C) to avoid side reactions .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Employ Design of Experiments (DoE) methodologies to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example:

VariableRange TestedOptimal Condition
SolventDMF, THF, DCMDMF (polar aprotic)
Temperature25–100°C70°C
CatalystHATU vs. EDCHATU (yield ↑15%)
Post-optimization, computational reaction path analysis (using DFT or ab initio methods) can identify energy barriers and transition states to refine mechanistic understanding .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

Answer:

  • Substituent variation : Replace the bromofuran group with other heterocycles (e.g., thiophene or pyrrole) to assess electronic effects on bioactivity.
  • Scaffold modulation : Compare activity against analogs with saturated vs. unsaturated dihydropyridazine rings.
  • In silico docking : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to targets like kinases or proteases, guided by crystallographic data from related compounds .

Advanced: How can solubility challenges in biological assays be addressed?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) for in vitro assays.
  • Prodrug derivatization : Synthesize phosphate or PEGylated esters to enhance aqueous solubility.
  • Micellar encapsulation : Employ surfactants (e.g., Tween-80) for in vivo studies .

Advanced: How should contradictory biological activity data across assays be analyzed?

Answer:

  • Statistical validation : Apply ANOVA or t-tests to assess significance across replicates.
  • Assay-specific variables : Control for pH, serum protein binding, and redox conditions (e.g., glutathione levels in cellular vs. cell-free assays).
  • Orthogonal assays : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) over 24–72 hours. Monitor degradation via LC-MS.
  • Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify remaining compound using LC-MS/MS .

Advanced: How can computational modeling enhance understanding of its reactivity?

Answer:

  • Reaction path simulations : Use Gaussian or ORCA to model transition states in amidation or ester hydrolysis.
  • Solvent effects : Apply COSMO-RS to predict solvation energies and optimize reaction media.
  • TDDFT calculations : Predict UV-Vis spectra to correlate experimental λmax with electronic transitions .

Advanced: What purification techniques are effective for isolating this compound from byproducts?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 70:30 → 50:50).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves.
  • Prep-HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

Advanced: How does this compound compare structurally and functionally to analogs?

Answer:
Key comparisons include:

Analog ModificationBioactivity Trend (vs. Target Compound)
5-Chlorofuran vs. 5-bromofuran↓ IC₅₀ (kinase inhibition)
Ethyl ester vs. methyl ester↑ Solubility, ↓ metabolic stability
Phenyl vs. 4-fluorophenylNo significant Δ in cytotoxicity
Such data guide lead optimization by highlighting substituent contributions .

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